2-biphenylyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate
Overview
Description
2-biphenylyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the azabicyclo[4.1.0]heptane family, which is known to have a wide range of biological activities.2.1.0~2,6~]dec-4-yl)acetate.
Scientific Research Applications
Structural Analysis and Chemical Reactivity
Research has explored the exo Diels-Alder adducts between ortho- and para-N-acetoxyphenylmaleimides and furan, highlighting the structural aspects of compounds related to "2-biphenylyl (3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-4-yl)acetate." These studies provide insights into the dihedral angles, crystallographic properties, and packing through soft C-H...X (X is O or phenyl) interactions, forming interlinked centrosymmetric tetramers in the bc plane (Trujillo-Ferrara et al., 2004).
Synthesis and Biological Activity
Another line of research focuses on the synthesis and biological activity of novel series of heterocyclic compounds containing the succinimide moiety, which shares structural similarities with the compound of interest. These studies have led to the preparation of compounds characterized by NMR, ESI-MS, and elemental analyses, contributing to the understanding of cytotoxic properties in K562 and HeLa cells (Kuran et al., 2013).
Applications in Material Science
There is also research into the synthesis and application of materials, such as the study of a low bandgap benzimidazole derivative and its copolymer with 3,4-ethylenedioxythiophene for electrochemical studies. These studies involve the characterization of monomers and copolymers, investigating their optical and electrochromic properties, which could have implications for the development of advanced materials (Soylemez et al., 2015).
Advanced Chemical Synthesis
Further research delves into the realm of chemical synthesis, such as the study on palladium-catalyzed decarboxylative couplings of 2-(2-azaaryl)acetates with aryl halides and triflates. This reaction is potentially useful for synthesizing functionalized pyridines, quinolines, pyrazines, benzoxazoles, and benzothiazoles, demonstrating the versatility and applicability of related compounds in synthetic organic chemistry (Shang et al., 2010).
Properties
IUPAC Name |
(2-phenylphenyl) 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c25-19(28-18-9-5-4-8-17(18)14-6-2-1-3-7-14)13-24-22(26)20-15-10-11-16(12-15)21(20)23(24)27/h1-9,15-16,20-21H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJJQESCIKJCLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)CC(=O)OC4=CC=CC=C4C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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